molecular formula C26H21ClN4O4S B2963837 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 536715-22-7

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2963837
CAS RN: 536715-22-7
M. Wt: 520.99
InChI Key: HLFLRTKTRXRNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Vibrational Spectroscopy

Research has been conducted on similar compounds to understand their structural characteristics and vibrational spectroscopic signatures. The studies involve analyzing the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers using density functional theory. Such investigations offer insights into the stereo-electronic interactions that contribute to the stability of these compounds, further substantiated by vibrational spectral analysis and Hirshfeld surface analysis for intermolecular contacts within the crystal structure (Jenepha Mary et al., 2022).

Crystal Structure Analysis

The crystal structures of related compounds have been elucidated to understand the conformational preferences and molecular packing in the solid state. Such studies reveal the inclination angles between different molecular planes and the types of hydrogen bonding present, which are critical for understanding the compound's physical and chemical properties (Subasri et al., 2017).

Synthesis and Evaluation as Antimicrobial Agents

A series of derivatives related to the compound of interest have been synthesized and evaluated for their antimicrobial activities. These studies involve characterizing the compounds through various spectroscopic techniques and assessing their antibacterial and antifungal properties against pathogenic microorganisms. Such research highlights the potential therapeutic applications of these compounds (Debnath & Ganguly, 2015).

Intramolecular Cyclization and Formation of Pyridin-2(1H)-ones

Investigations into the reaction mechanisms involving compounds similar to the one have led to the formation of pyridin-2(1H)-ones, which are of significant interest in medicinal chemistry. The studies explore the conditions under which these reactions occur and the subsequent chemical transformations, providing a foundation for developing new synthetic methodologies and compounds with potential pharmacological activities (Savchenko et al., 2020).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S/c1-34-17-11-12-21(35-2)20(13-17)28-22(32)14-36-26-30-23-18-5-3-4-6-19(18)29-24(23)25(33)31(26)16-9-7-15(27)8-10-16/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLRTKTRXRNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.